(S)-1-(2-Methoxyethyl)piperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-(2-methoxyethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(9)7-10/h8H,2-7,9H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKXCEYSOXUATJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1-(2-Methoxyethyl)piperidin-3-amine physical properties
An In-Depth Technical Guide to the Physical and Spectroscopic Properties of (S)-1-(2-Methoxyethyl)piperidin-3-amine
Introduction: A Profile of a Chiral Building Block
(S)-1-(2-Methoxyethyl)piperidin-3-amine is a chiral disubstituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are key components in a vast array of biologically active compounds.[1][2] The stereochemistry at the C3 position, combined with the N-alkylation, makes this molecule a valuable and specific building block for drug discovery and development, particularly in the synthesis of ligands targeting receptors where specific spatial arrangements are critical for binding and efficacy.[3]
This guide provides a comprehensive overview of the core physical properties and spectroscopic characteristics of (S)-1-(2-Methoxyethyl)piperidin-3-amine. As this is often a synthetic intermediate rather than a bulk chemical, this document focuses not only on known values but also on the robust, field-proven methodologies required for its characterization and verification in a research setting.
Molecular and Core Physicochemical Properties
The physical properties of an amine dictate its handling, reactivity, and purification strategies. The presence of a secondary amine, an ether linkage, and the overall molecular architecture of this compound create a unique physicochemical profile.
Molecular Structure and Computed Properties
The fundamental identity of the molecule is established by its structure and derived properties.
-
Chemical Structure:
-
Image of (S)-1-(2-Methoxyethyl)piperidin-3-amine structure would be placed here in a full whitepaper.
-
-
IUPAC Name: (3S)-1-(2-methoxyethyl)piperidin-3-amine
-
Molecular Formula: C₈H₁₈N₂O
Table 1: Computed Molecular Properties
| Property | Value | Source / Method |
|---|---|---|
| Molecular Weight | 158.24 g/mol | Calculated |
| Exact Mass | 158.14191 Da | Calculated |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Computed[4] |
| Hydrogen Bond Acceptors | 3 (2 from N, 1 from O) | Computed[4] |
| Rotatable Bond Count | 4 | Calculated |
Boiling Point
The boiling point is a critical parameter for purification by distillation and for assessing volatility. For amines, boiling points are elevated by hydrogen bonding.[5][6] As a secondary amine, (S)-1-(2-Methoxyethyl)piperidin-3-amine can participate in intermolecular hydrogen bonding, though to a lesser extent than a primary amine of similar weight.[7] Its boiling point will be significantly higher than a tertiary amine of equivalent mass, which cannot hydrogen bond with itself.[5][6]
This micro-method is ideal for determining the boiling point of small quantities of a liquid sample.[8]
-
Apparatus Setup:
-
Attach a small test tube (Durham tube) containing 0.5 mL of the amine sample to a thermometer using a rubber band.[9]
-
Place a capillary tube, sealed at one end, into the Durham tube with the open end submerged in the liquid.[9]
-
Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker with a suitable heating medium) ensuring the sample is below the level of the heating fluid.[8][9]
-
-
Heating and Observation:
-
Cooling and Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.[8]
-
The stream of bubbles will slow and eventually stop. The exact moment the last bubble exits and the liquid begins to be drawn back into the capillary tube is the point where the vapor pressure of the sample equals the atmospheric pressure.[8]
-
Record the temperature at this precise moment. This is the boiling point.
-
-
Validation: For accuracy, repeat the measurement with a fresh capillary tube to obtain an average value.[8]
Solubility Profile
Solubility is governed by the principle of "like dissolves like." The polarity imparted by the amine and ether functional groups suggests solubility in polar solvents. Amines with six or fewer carbon atoms tend to be soluble in water due to hydrogen bonding.[6][10] Given its structure, this compound is expected to be water-soluble. Furthermore, as a base, its solubility in aqueous solutions is pH-dependent.
-
Solubility in Water:
-
Solubility in Aqueous Acid (5% HCl):
-
Solubility in Organic Solvents:
-
Test the solubility in a range of common organic solvents (e.g., methanol, dichloromethane, diethyl ether, hexanes) using the same procedure to establish a polarity profile for applications like chromatography. All amines are generally soluble in organic solvents like diethyl ether.[10]
-
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch: As a primary amine, this compound will exhibit a characteristic pair of medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. [13][14][15]This feature distinguishes it from secondary amines (one band) and tertiary amines (no bands in this region). [15]* C-O Stretch: A strong, distinct C-O stretching absorption from the methoxy group's ether linkage is expected in the 1050-1150 cm⁻¹ region.
-
C-N Stretch: C-N stretching vibrations typically appear in the 1020-1250 cm⁻¹ region and may overlap with other signals.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a single drop of the liquid amine directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Safety, Handling, and Storage
Amines, particularly low molecular weight ones, require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 1-(2-Aminoethyl)piperidine and other N-substituted piperidines can be used to infer its hazard profile. [16][17]
-
Hazards: Expected to be corrosive and capable of causing severe skin burns and eye damage. [17][18]Harmful if swallowed or inhaled. [17][19]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [16] * Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. [18] * Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. [19]* Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place. [19][20] * Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture. [20] * Store away from incompatible materials such as strong acids and oxidizing agents. [18]
-
Sources
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The 2-Methoxyethyl Moiety: A Strategic Bioisostere for Metabolic Optimization
Topic: Role of the 2-Methoxyethyl Side Chain in Metabolic Stability Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]
Executive Summary
In the optimization of lead compounds, the 2-methoxyethyl side chain (
This guide details the physicochemical rationale, mechanistic basis for stability, and the experimental workflows required to validate the stability of 2-methoxyethyl-bearing analogs.
Physicochemical Rationale: The "Ether Effect"
The metabolic stability of a drug is often inversely correlated with its lipophilicity. High
-
LogD Reduction: The ether oxygen introduces polarity, typically lowering cLogP by 0.5–1.0 units compared to the propyl analog. This reduces the free energy of binding (
) to the hydrophobic pockets of CYP3A4 and CYP2D6. -
Solvation Shell Sterics: Unlike a hydrophobic alkyl chain, the methoxyethyl group recruits water molecules via hydrogen bonding.[1] This hydration shell increases the effective hydrodynamic radius of the side chain, creating a steric penalty for entry into the tight catalytic centers of metabolic enzymes.
-
Electronic Deactivation: While the
-carbon to an ether oxygen can be liable to -dealkylation, the 2-methoxyethyl group is frequently more stable than a purely aliphatic chain susceptible to rapid -oxidation or hydroxylation.[1]
Comparative Physicochemical Profile[1][2]
| Property | n-Propyl Side Chain ( | 2-Methoxyethyl Side Chain ( | Impact on Drugability |
| Lipophilicity | High (Lipophilic) | Moderate (Amphiphilic) | Lowers non-specific binding; improves unbound fraction ( |
| Metabolic Risk | High ( | Low/Moderate ( | Shifts metabolism away from rapid clearance pathways.[1] |
| Solubility | Poor | Enhanced | Ether oxygen acts as a weak H-bond acceptor.[1] |
| Target Binding | Hydrophobic interactions | Dipole/H-bond interactions | Can pick up specific backbone interactions in the target protein. |
Mechanism of Metabolic Stabilization
The primary utility of the 2-methoxyethyl group is Metabolic Switching . It is used to block "soft spots" on alkyl chains.[1]
The Mechanism of Action
CYP450 enzymes typically attack electron-rich C-H bonds.[2] Long alkyl chains are prone to oxidation at the terminal (
-
Alkyl Scenario: A propyl chain presents multiple sites for hydrogen abstraction by the high-valent Iron-Oxo species (
) of the CYP heme. -
Methoxyethyl Scenario: The oxygen atom alters the electronic environment. While the carbon adjacent to the oxygen (
-carbon) is potentially reactive, the terminal methyl group in a methoxy context is often less sterically accessible for oxidation than a standard alkyl terminus due to the bent conformation (gauche effect) of the ether linkage. Furthermore, by lowering the overall lipophilicity, the compound spends less residence time within the CYP active site.
Pathway Visualization
The following diagram illustrates how the 2-methoxyethyl group blocks the standard alkyl oxidation pathway.
Figure 1: Mechanism of metabolic stabilization via physicochemical modulation. The 2-methoxyethyl group reduces CYP affinity, effectively bypassing the rapid oxidation pathways common to alkyl chains.
Experimental Validation: Microsomal Stability Assay
To verify the impact of the 2-methoxyethyl substitution, a comparative Microsomal Stability Assay is required. This protocol determines the Intrinsic Clearance (
Protocol: HLM Stability Determination
Objective: Quantify the half-life (
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
).[1] -
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Workflow:
-
Pre-Incubation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.
-
Spike Test Compound to a final concentration of 1
(ensure DMSO < 0.1%).[1] -
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate metabolism.[1]
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling (Time-Course):
-
At
minutes, remove 50 aliquots. -
Immediately dispense into 150
ice-cold Stop Solution (ACN) to quench the enzyme.
-
-
Sample Processing:
-
Vortex samples for 1 minute.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
-
Analysis & Calculation:
Experimental Workflow Diagram
Figure 2: Standardized workflow for determining metabolic stability in liver microsomes.
Strategic Implementation & Synthesis
When designing the 2-methoxyethyl analog, the goal is to maintain the pharmacophore while improving the ADME profile.
-
Synthetic Accessibility: The 2-methoxyethyl group is readily installed via alkylation of amines or phenols using 1-bromo-2-methoxyethane or 2-methoxyethyl 4-methylbenzenesulfonate (tosylate) under basic conditions (e.g.,
in DMF).[1] -
Metabolite Identification (MetID): If the 2-methoxyethyl analog still shows clearance, run a MetID study.[1]
-
Risk: If the primary metabolite is O-dealkylation (loss of the ethyl-methyl ether), consider fluorinating the
-carbon (e.g., ) or moving to a cyclic ether (oxetane). -
Success: If the primary metabolite is unchanged parent excreted in urine, the strategy has succeeded in reducing hepatic clearance.
-
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Authoritative text on physicochemical properties and stability).
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Comprehensive review of bioisosteres including ether side chains).
-
Winiwarter, S., et al. (2007).[1] Correlation of Human Hepatocyte Intrinsic Clearance with Physicochemical Properties. Journal of Medicinal Chemistry, 50(20), 4983-4985.[1] (Establishes the link between Lipophilicity/LogD and Metabolic Clearance).
-
Protocols.io. (2024).[1] Microsomal Stability Assay for Human and Mouse Liver Microsomes.[1][3][4][5] (Standardized protocol methodology).
-
Prakash, T. P. (2011).[1] An overview of sugar-modified oligonucleotides for antisense therapeutics. Chemistry & Biodiversity, 8(9), 1616–1641.[1] (Contextual reference for 2-methoxyethyl in oligonucleotide stability).
Sources
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- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Methodological & Application
Asymmetric synthesis of (S)-1-(2-Methoxyethyl)piperidin-3-amine
An Application Note for the Asymmetric Synthesis of (S)-1-(2-Methoxyethyl)piperidin-3-amine
Authored by: A Senior Application Scientist
Abstract
The chiral 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin.[1][2] This application note provides a detailed guide for the asymmetric synthesis of (S)-1-(2-Methoxyethyl)piperidin-3-amine, a valuable building block for drug discovery and development. We present two robust and distinct synthetic strategies: a Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine and a biocatalytic asymmetric amination using an ω-transaminase. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, troubleshooting insights, and comparative data to aid in methodology selection.
Strategic Overview: Pathways to Enantiopure Aminopiperidines
The synthesis of enantiomerically pure cyclic amines is a cornerstone of modern pharmaceutical development.[3] The primary challenge lies in establishing the stereocenter at the C3 position with high fidelity. Several strategies have been developed, each with distinct advantages and considerations.[1]
-
Asymmetric Hydrogenation: This is a highly reliable and scalable method that utilizes a transition metal catalyst (commonly Rhodium or Ruthenium) with a chiral ligand to deliver hydrogen across a double bond with high facial selectivity.[4][5][6] It is a workhorse in industrial settings due to its efficiency and the broad availability of catalysts and ligands.[5][6]
-
Biocatalytic Asymmetric Amination: Leveraging the exquisite selectivity of enzymes, this "green" chemistry approach uses ω-transaminases to convert a prochiral ketone directly into a chiral amine.[2] This method offers exceptional enantioselectivity under mild, aqueous conditions, aligning with sustainable manufacturing goals.[1][7]
-
Chiral Pool Synthesis: This classical approach begins with a readily available, inexpensive chiral starting material, such as an amino acid (e.g., L-glutamic acid, L-lysine), and converts it through a series of stereoconservative reactions into the target molecule.[8]
This guide will focus on providing detailed protocols for the first two strategies, as they represent highly efficient and modern approaches to the target molecule starting from a common prochiral precursor.
Figure 2: Experimental workflow for the Rhodium-catalyzed asymmetric hydrogenation route.
Detailed Experimental Protocol
Part A: Synthesis of Prochiral Enamine Intermediate
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add N-(2-Methoxyethyl)-3-piperidone (10.0 g, 63.6 mmol) and toluene (150 mL).
-
Reagent Addition: Add pyrrolidine (6.4 g, 89.0 mmol, 1.4 equiv).
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Isolation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and excess pyrrolidine. The resulting crude oil (the enamine) is typically used directly in the next step without further purification. Rationale: The enamine is sensitive to hydrolysis and is best used immediately to maximize yield in the subsequent hydrogenation step.
Part B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, to a 50 mL Schlenk flask, add the rhodium precursor [Rh(COD)₂]BF₄ (64.8 mg, 0.16 mmol, 0.25 mol%) and the chiral ligand, e.g., (S,S)-Et-DuPhos (80.0 mg, 0.176 mmol, 0.275 mol%). Add degassed methanol (10 mL) and stir the mixture for 20 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve the crude enamine from Part A in degassed methanol (100 mL).
-
Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via cannula. Seal the vessel, purge with nitrogen, and then purge with hydrogen gas (3 times). Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Protocol 2: Biocatalytic Asymmetric Amination
This protocol utilizes an ω-transaminase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, to catalyze the asymmetric transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone substrate. [2]The reaction is highly selective, environmentally benign, and operates under mild conditions. [7]The choice of a specific transaminase (often screened from a commercially available kit) is crucial for achieving high conversion and enantioselectivity for the target substrate.
Figure 3: Experimental workflow for the Biocatalytic Asymmetric Amination route.
Detailed Experimental Protocol
-
Reaction Medium Preparation: In a 500 mL baffled flask, prepare 200 mL of a 100 mM potassium phosphate buffer and adjust the pH to 8.5.
-
Reagent Addition: To the buffer, add pyridoxal-5'-phosphate (PLP) (49.4 mg, 0.2 mmol, 1 mM). Add N-(2-Methoxyethyl)-3-piperidone (5.0 g, 31.8 mmol).
-
Amine Donor: Add isopropylamine (18.8 g, 318 mmol, 10 equiv) as the amine donor. Rationale: A large excess of the amine donor is used to drive the reaction equilibrium towards product formation, as acetone is generated as a byproduct. [2]4. Enzyme Addition: Add the selected ω-transaminase (e.g., from a commercial screening kit, typically 5-10% w/w of the substrate).
-
Incubation: Seal the flask and place it in an orbital shaker at 30 °C with vigorous shaking (approx. 200 rpm) for 24-48 hours. Monitor conversion by GC or HPLC.
-
Work-up: Cool the mixture to room temperature. Adjust the pH to >10 with 5 M NaOH to stop the enzymatic reaction and deprotonate the product amine.
-
Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) or another suitable organic solvent (3 x 100 mL).
-
Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC.
Data Summary and Method Comparison
| Parameter | Strategy 1: Asymmetric Hydrogenation | Strategy 2: Biocatalytic Amination |
| Typical Yield | 75-90% | 60-85% |
| Typical ee | >95% | >99% |
| Key Reagents | Rhodium catalyst, chiral phosphine ligand, H₂ gas | ω-Transaminase, PLP, amine donor |
| Solvent | Organic (Methanol, Toluene) | Aqueous Buffer |
| Temperature | Room Temperature | 25-40 °C |
| Pressure | Elevated (50-100 psi H₂) | Ambient |
| Pros | Highly scalable, well-established, high throughput | Extremely high enantioselectivity, "green" process, mild conditions, no heavy metals |
| Cons | Requires expensive/toxic heavy metal catalysts, specialized high-pressure equipment | Enzyme screening may be required, byproduct removal can be challenging, lower substrate loading |
Troubleshooting and Key Considerations
-
Low Enantioselectivity (Hydrogenation): The purity of the enamine is crucial; residual water or ketone can negatively impact selectivity. Ensure the chiral ligand is of high optical purity and the catalyst is handled under strictly anaerobic conditions.
-
Low Conversion (Biocatalysis): Enzyme inhibition by the substrate or product can occur. Lowering the initial substrate concentration or using a biphasic system can help. Ensure the pH and temperature are optimal for the specific enzyme used. Co-product (acetone) accumulation can also stall the reaction; its removal (e.g., under vacuum) can drive the equilibrium.
-
Racemization: The product amine can be susceptible to racemization under harsh conditions. Ensure purification steps (e.g., distillation) are performed at the lowest possible temperature. The enzymatic cascade approach, where intermediates are processed in one pot, can prevent the racemization of labile intermediates. [1][7]* Protecting Groups: For subsequent synthetic steps, the secondary amine on the piperidine ring or the primary amine at C3 may require protection. The choice of protecting group (e.g., Boc, Cbz) should be considered in the overall synthetic plan.
References
-
Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]
-
Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. [Link]
-
Fu, G. C., & Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]
-
Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(46), 6263-6266. [Link]
-
Verma, A., Kumar, R., Kumar, D., & Singh, B. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(1), 143-149. [Link]
-
Zhang, W., & Zhang, X. (2006). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, (15), 1639-1641. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
-
Vidal-Ferran, A., & Pàmies, O. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3405-3430. [Link]
-
Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 53-60. [Link]
-
Gomm, A., & O’Reilly, E. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, 26(10), 2893–2903. [Link]
-
Glorius, F., & Imbos, R. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 127(24), 8632–8633. [Link]
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- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Application of (S)-1-(2-Methoxyethyl)piperidin-3-amine in the Synthesis of Potent and Selective σ1 Receptor Ligands: A Guide for Medicinal Chemists
Introduction: The Therapeutic Promise of Targeting the σ1 Receptor
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a multitude of central nervous system (CNS) disorders and other pathologies.[1][2] Its role in modulating crucial cellular processes, including calcium signaling, ion channel function, and cellular stress responses, positions it as a key player in neuronal survival and function.[3][4] Consequently, the development of selective σ1 receptor ligands holds significant promise for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease, psychiatric conditions such as depression and anxiety, and neuropathic pain.[3][5] A number of σ1 receptor ligands have advanced into clinical trials, underscoring the therapeutic potential of modulating this target.[6][7]
The piperidine scaffold is a well-established and privileged structural motif in the design of σ1 receptor ligands, contributing to high-affinity binding.[8][9] The strategic incorporation of specific substituents on the piperidine ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide focuses on the application of a key chiral building block, (S)-1-(2-Methoxyethyl)piperidin-3-amine , in the synthesis of potent and selective σ1 receptor ligands. We will delve into the rationale for its use, provide detailed synthetic protocols, and outline methods for pharmacological characterization.
The Pivotal Role of (S)-1-(2-Methoxyethyl)piperidin-3-amine
The choice of (S)-1-(2-Methoxyethyl)piperidin-3-amine as a starting material is underpinned by several key considerations in medicinal chemistry:
-
Chiral Integrity: The stereochemistry at the 3-position of the piperidine ring is often crucial for high-affinity and selective interaction with the σ1 receptor. Employing an enantiomerically pure starting material like the (S)-enantiomer ensures the synthesis of a single, desired stereoisomer, avoiding the complexities and potential off-target effects associated with racemic mixtures.
-
Versatile Handle for Derivatization: The primary amine at the 3-position provides a versatile functional group for the introduction of various pharmacophoric elements through well-established chemical transformations, most notably amide bond formation.
-
Modulation of Physicochemical Properties: The N-linked 2-methoxyethyl group can influence the ligand's lipophilicity and metabolic stability. The ether oxygen can also participate in hydrogen bonding interactions within the receptor binding pocket, potentially enhancing affinity.
Synthetic Workflow: A Representative Protocol
The following section outlines a detailed, step-by-step protocol for the synthesis of a representative σ1 receptor ligand, (S)-N-(1-(2-methoxyethyl)piperidin-3-yl)-N-methyl-2-phenylacetamide, a structure embodying common features of potent σ1 ligands. This protocol is based on established amide coupling and N-methylation methodologies.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for a representative σ1 receptor ligand.
PART 1: Amide Coupling of (S)-1-(2-Methoxyethyl)piperidin-3-amine with 2-Phenylacetic Acid
Rationale: This step introduces the phenylacetamide moiety, a common pharmacophore in high-affinity σ1 receptor ligands.[10] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is advantageous due to its high efficiency, mild reaction conditions, and low propensity for racemization.[1][2] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Materials:
-
(S)-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride
-
2-Phenylacetic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Protocol:
-
To a solution of (S)-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir at room temperature for 15 minutes to generate the free amine in situ.
-
In a separate flask, dissolve 2-phenylacetic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add the solution of the free amine dropwise to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-N-(1-(2-methoxyethyl)piperidin-3-yl)-2-phenylacetamide.
PART 2: N-Methylation of the Amide
Rationale: N-methylation of the amide nitrogen can significantly impact the ligand's conformation and interaction with the σ1 receptor, often leading to an increase in affinity and selectivity. Sodium hydride is a strong base used to deprotonate the amide, and methyl iodide serves as the methyl source.
Materials:
-
(S)-N-(1-(2-methoxyethyl)piperidin-3-yl)-2-phenylacetamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous THF (Tetrahydrofuran)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Protocol:
-
To a solution of (S)-N-(1-(2-methoxyethyl)piperidin-3-yl)-2-phenylacetamide (1.0 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, (S)-N-(1-(2-methoxyethyl)piperidin-3-yl)-N-methyl-2-phenylacetamide.
Pharmacological Evaluation: σ1 Receptor Binding Affinity
Rationale: Determining the binding affinity of the synthesized compound for the σ1 receptor is crucial to validate its activity. This is typically achieved through a competitive radioligand binding assay.[4] The assay measures the ability of the test compound to displace a known high-affinity radioligand, such as -pentazocine, from the receptor.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for determining σ1 receptor binding affinity.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare crude membrane homogenates from a tissue source rich in σ1 receptors, such as guinea pig brain.
-
Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of -pentazocine and a range of concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Expected Outcomes
The following table provides representative data for a series of hypothetical σ1 receptor ligands synthesized using variations of the described protocol. This illustrates how structural modifications can influence binding affinity and selectivity.
| Compound ID | R Group on Phenylacetamide | N-Substituent on Amide | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| LIGAND-01 | H | H | 15.2 | 850 | 56 |
| LIGAND-02 | H | CH₃ | 3.9 | 980 | 251 |
| LIGAND-03 | 4-F | CH₃ | 2.1 | 750 | 357 |
| LIGAND-04 | 4-OCH₃ | CH₃ | 5.8 | 1200 | 207 |
Conclusion and Future Directions
(S)-1-(2-Methoxyethyl)piperidin-3-amine is a valuable and versatile building block for the synthesis of potent and selective σ1 receptor ligands. The presented protocols for amide coupling, N-methylation, and pharmacological evaluation provide a robust framework for researchers in drug discovery and development. Future work in this area could involve the exploration of a wider range of substituents on both the phenylacetamide moiety and the piperidine nitrogen to further optimize the pharmacological profile of these promising compounds. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing the next generation of σ1 receptor ligands with enhanced therapeutic potential.
References
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
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- Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 115(1), 27-39.
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Wikipedia. (2024). Sigma-1 receptor. Retrieved from [Link]
- Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 18(35), 5708-5720.
- Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & medicinal chemistry letters, 28(19), 3206–3209.
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
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Patsnap. (2024). What σ1 receptor modulators are in clinical trials currently? Retrieved from [Link]
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ResearchGate. (n.d.). σRs ligands in clinical trials. Retrieved from [Link]
- Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037.
- Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735.
- Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of medicinal chemistry, 41(14), 2635–2645.
- Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209.
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Introduction: The Strategic Importance of Piperidine Scaffolds and Their Synthesis
An Application Note and Protocol for the Reductive Amination of Piperidine Derivatives
The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1][2] This six-membered nitrogen-containing heterocycle is integral to pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][3] The specific substitution pattern on the piperidine ring is crucial for modulating biological activity, pharmacokinetic properties (ADME), and molecular recognition at the target site.[1] Its structural properties allow it to influence a molecule's lipophilicity, hydrogen bonding capacity, and conformational rigidity, thereby enhancing druggability and metabolic stability.[1][4]
Given the significance of this moiety, developing robust and efficient synthetic methods to create substituted piperidines is a primary objective for drug development professionals. Reductive amination, also known as reductive alkylation, stands out as one of the most powerful and versatile strategies for forming carbon-nitrogen bonds.[5] This method converts a carbonyl group (from an aldehyde or ketone) and an amine (such as a piperidine derivative) into a more substituted amine via an intermediate iminium ion.[6] A key advantage of this approach is its ability to avoid the common problem of over-alkylation, which often plagues traditional SN2 reactions between amines and alkyl halides.[5][7]
This guide provides a detailed exploration of the reductive amination mechanism, a comparative analysis of key reagents, and field-proven protocols specifically tailored for the synthesis of N-substituted piperidine derivatives.
The Underlying Chemistry: Mechanism of Reductive Amination
Reductive amination is a sequential, often one-pot, process that consists of two principal stages: the formation of an iminium ion followed by its in-situ reduction.[8][9] The efficiency of the reaction hinges on the delicate balance of reaction conditions, particularly pH, and the judicious choice of a reducing agent that selectively targets the iminium ion over the starting carbonyl compound.[7][10]
-
Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[6] Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).[11] Subsequent elimination of water generates a resonance-stabilized iminium ion, which is highly electrophilic and poised for reduction.[6][11] The acidic environment is catalytic; conditions that are too acidic will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
-
Hydride Reduction : The second stage involves the reduction of the iminium ion by a hydride-donating reagent.[9] The choice of reducing agent is critical. Ideal reagents are mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the C=N double bond of the iminium ion.[7][8] This selectivity ensures that the reaction proceeds cleanly towards the desired tertiary amine product.
Below is a diagram illustrating the mechanistic pathway for the reductive amination of a piperidine derivative with a ketone.
Caption: Mechanism of reductive amination with a secondary amine.
Critical Parameters and Reagent Selection
The success of a reductive amination protocol is governed by the careful selection of the reducing agent, solvent, and acidic catalyst.
Choosing the Right Reducing Agent
The selectivity of the reducing agent is paramount for a high-yield reaction. While numerous hydride sources exist, borohydride derivatives are most commonly employed due to their compatibility with a wide range of functional groups.[5][8]
| Reducing Agent | Chemical Formula | Key Characteristics & Causality | Common Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Reagent of Choice. The electron-withdrawing acetate groups attenuate its reducing power, making it highly selective for iminium ions over aldehydes and ketones.[12][13] It is moisture-sensitive but offers high yields, fewer side products, and avoids toxic cyanide byproducts.[12][14][15] | DCE, THF, Acetonitrile[15] |
| Sodium Cyanoborohydride | NaBH₃CN | A Classic Alternative. The electron-withdrawing cyano group also provides selectivity for the iminium ion.[7][16] It is stable in mildly acidic conditions (pH 4-5) where imine formation is optimal.[7] Its primary drawback is high toxicity and the potential liberation of HCN gas, requiring careful handling and disposal.[17][18] | Methanol, Ethanol[14][16] |
| Sodium Borohydride | NaBH₄ | Stronger, Less Selective. This reagent can readily reduce the starting aldehyde or ketone in addition to the iminium ion.[7] To mitigate this, it is typically used in a two-step (indirect) procedure where the imine is allowed to form completely before the reducing agent is added.[7][17] | Methanol, Ethanol[14] |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | A Green Chemistry Approach. Utilizes hydrogen gas and a metal catalyst.[5][6] It is highly effective and produces water as the only byproduct. However, it requires specialized hydrogenation equipment and may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, nitro groups). | Alcohols, Ethyl Acetate |
Solvent and Acid Catalyst Considerations
-
Solvents : The choice of solvent is often dictated by the reducing agent. For STAB, chlorinated solvents like 1,2-dichloroethane (DCE) are preferred as they are aprotic and reactions are often faster.[12][15] Tetrahydrofuran (THF) is another suitable option.[12] For NaBH₃CN and NaBH₄, protic solvents like methanol (MeOH) are commonly used, as they help to facilitate imine formation.[14]
-
Acid Catalyst : While the reaction can proceed without a catalyst, particularly with reactive aldehydes, the addition of a catalytic amount of acetic acid (AcOH) is often beneficial.[12][13] Acetic acid protonates the hemiaminal intermediate, facilitating the rate-limiting dehydration step to form the iminium ion.[17] Typically, 1-2 molar equivalents are used for reactions involving less reactive ketones.[12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing a direct (one-pot) reductive amination to synthesize an N-substituted piperidine.
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This protocol is widely applicable and represents the current standard for its mildness and selectivity.[12][15]
Materials:
-
Piperidine derivative (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.3-1.6 equiv)[12]
-
Acetic Acid (optional, required for ketones, 1-2 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the piperidine derivative (1.0 equiv) and the carbonyl compound (1.1 equiv).
-
Dissolve the starting materials in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.5 M.
-
If the carbonyl compound is a ketone, add acetic acid (1.5 equiv) to the mixture and stir for 5-10 minutes at room temperature.[12] This step is generally not required for aldehydes.[15]
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in portions. Note: STAB is moisture-sensitive; handle it quickly.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to yield the pure N-substituted piperidine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Alternative Procedure using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective but requires additional safety precautions due to the toxicity of the reagent.[16][17]
Materials:
-
Piperidine derivative (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv)
-
Methanol (MeOH)
-
Acetic Acid to adjust pH
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve the piperidine derivative (1.0 equiv) and the carbonyl compound (1.1 equiv) in methanol.
-
Stir the solution at room temperature. Adjust the pH of the solution to ~4-5 by the dropwise addition of acetic acid. This is crucial for both iminium formation and the stability of the reducing agent.[7]
-
Add sodium cyanoborohydride (1.3 equiv) in one portion. Caution: NaBH₃CN is highly toxic. Always wear appropriate personal protective equipment and handle it in a fume hood.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid and quench any remaining reagent.
-
Extract the product with DCM or EtOAc, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Experimental Workflow and Decision Making
The logical flow from reagent selection to final product analysis is critical for reproducible success. The following diagram outlines this workflow.
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- 18. Sodium cyanoborohydride [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Catalytic Systems in Asymmetric Piperidine Synthesis: Performance, Mechanisms, and Protocols
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The stereochemistry of substituents on this six-membered nitrogen heterocycle is often critical for its biological activity, making the development of efficient and highly selective asymmetric syntheses a paramount objective for researchers in drug discovery and development. This guide provides an in-depth comparison of the leading catalytic systems for asymmetric piperidine synthesis, offering a critical evaluation of their performance based on experimental data. We will delve into the mechanistic intricacies of organocatalysis, transition metal catalysis, and biocatalysis, providing detailed protocols and visual workflows to empower researchers in selecting the optimal strategy for their synthetic targets.
The Landscape of Asymmetric Piperidine Synthesis: An Overview
The construction of chiral piperidines has been approached through a multitude of synthetic strategies, with catalytic asymmetric methods offering the most elegant and atom-economical solutions.[1] These methods can be broadly categorized into three main pillars: organocatalysis, transition metal catalysis, and biocatalysis. Each approach presents a unique set of advantages and limitations concerning substrate scope, operational simplicity, cost, and stereoselectivity. This guide will focus on comparing these catalytic systems across key synthetic transformations leading to piperidines, such as asymmetric hydrogenation of pyridine derivatives, aza-Diels-Alder reactions, and aza-Michael additions.
Organocatalysis: The Power of Small Chiral Molecules
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, metal-free organic molecules to catalyze stereoselective transformations.[2] For piperidine synthesis, chiral Brønsted acids and Lewis bases, such as proline derivatives, cinchona alkaloids, and chiral phosphoric acids, have proven to be particularly effective.[3][4][5]
Mechanistic Principles of Organocatalysis
Organocatalysts typically activate substrates through the formation of transient, covalent intermediates (e.g., iminium ions or enamines) or through non-covalent interactions like hydrogen bonding.[4] For instance, in an aza-Michael addition, a chiral primary or secondary amine catalyst can react with an α,β-unsaturated carbonyl compound to form a chiral enamine, which then attacks the Michael acceptor with high stereocontrol.[4] Chiral phosphoric acids, on the other hand, can act as bifunctional catalysts, activating both the nucleophile and the electrophile through a network of hydrogen bonds.[3][5]
Caption: Generalized iminium ion activation in organocatalytic aza-Michael additions.
Performance Comparison of Organocatalysts
The efficacy of organocatalysts in asymmetric piperidine synthesis is highly dependent on the specific reaction and the catalyst structure. Below is a comparative table summarizing the performance of different organocatalysts in the aza-Michael addition, a key C-N bond-forming reaction for piperidine synthesis.
| Catalyst Type | Substrate Example | Yield (%) | ee (%) | dr | Reference |
| Chiral Diamine | 4-Nitrophthalimide + Chalcone | 85 | 95 | - | [4] |
| Cinchona-based Primary Amine | Enone Carbamate (intramolecular) | 75-95 | up to 99 | - | [4] |
| Chiral Phosphoric Acid | Unsaturated Acetal (intramolecular) | 70-95 | 85-96 | - | [3] |
| Quinine-derived Squaramide | 1,3-Dicarbonyl + Nitroolefin + Aldimine | 69-91 | 88-97 | up to >20:1 | [6] |
Note: ee = enantiomeric excess; dr = diastereomeric ratio.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Intramolecular Cyclization
This protocol is adapted from the work of the Toste group and describes the enantioselective cyclization of an unsaturated acetal to form a chiral piperidine derivative.[3]
Materials:
-
Unsaturated acetal substrate (1.0 equiv)
-
(R)-TRIP (chiral phosphoric acid catalyst, 2 mol%)
-
Molecular sieves (4 Å)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the unsaturated acetal substrate and freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, prepare a stock solution of the (R)-TRIP catalyst in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture dropwise at the specified temperature (e.g., room temperature or 0 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Transition Metal Catalysis: A Versatile and Efficient Approach
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to asymmetric piperidine synthesis has yielded a plethora of highly efficient and selective methods.[7] Catalysts based on iridium, rhodium, palladium, nickel, and cobalt have been extensively explored for reactions such as asymmetric hydrogenation, hydroformylation, and various cyclization reactions.[8][9][10]
Mechanistic Principles of Transition Metal Catalysis
The mechanism of transition metal-catalyzed reactions is diverse and often involves the coordination of the substrate to the metal center, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination. In the case of asymmetric hydrogenation of pyridinium salts, a chiral iridium or rhodium complex coordinates the substrate and delivers hydrogen with high facial selectivity.[7][11]
Caption: A simplified catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
Performance Comparison of Transition Metal Catalysts
The choice of metal, ligand, and reaction conditions is crucial for achieving high performance in transition metal-catalyzed piperidine synthesis. The following table compares different catalytic systems for the asymmetric hydrogenation of substituted pyridines.
| Catalyst System | Substrate Type | Yield (%) | ee (%) | dr | Reference |
| [Ir(cod)Cl]₂ / (R)-SynPhos | 2-Substituted Pyridinium Salts | 85-99 | 88-97 | - | [11] |
| Pd(OH)₂/C with Chiral Auxiliary | 2-Oxazolidinone-substituted Pyridines | 80-95 | up to 98 | - | [12] |
| [Rh(cod)₂]BF₄ / Chiral Phosphine | N-Iminopyridinium Ylides | 70-95 | up to 96 | - | [13] |
| Heterogeneous Ni-silicide | Substituted Pyridines | 96-99 | - | >99% cis | [9] |
| Heterogeneous Co@TiO₂-mel | Substituted Pyridines | 86-99 | - | Good to Excellent | [9] |
Note: ee = enantiomeric excess; dr = diastereomeric ratio.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is based on the work of Zhou and coworkers for the enantioselective hydrogenation of 2-substituted pyridinium salts.[11]
Materials:
-
2-Substituted pyridinium bromide (1.0 equiv)
-
[{Ir(cod)Cl}₂] (0.5 mol%)
-
(R)-SynPhos (chiral ligand, 1.1 mol%)
-
Anhydrous and degassed solvent (e.g., a mixture of PhMe/CH₂Cl₂)
-
High-pressure autoclave
Procedure:
-
In a nitrogen-filled glovebox, charge a vial with [{Ir(cod)Cl}₂] and (R)-SynPhos.
-
Add the anhydrous and degassed solvent and stir the mixture at room temperature for 20-30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the 2-substituted pyridinium bromide in the solvent.
-
Transfer the substrate solution to the catalyst solution.
-
Place the reaction vial in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 600 psi).
-
Stir the reaction mixture at the specified temperature (e.g., 28 °C) for the designated time (e.g., 20-24 hours).
-
After carefully releasing the hydrogen, quench the reaction with a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Biocatalysis: Nature's Approach to Asymmetric Synthesis
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations.[14] For asymmetric piperidine synthesis, enzymes such as lipases, transaminases, and imine reductases have demonstrated remarkable efficiency and stereocontrol.[8][15][16]
Mechanistic Principles of Biocatalysis
Enzymes catalyze reactions in their highly structured active sites, which are tailored to bind specific substrates in a defined orientation, thereby dictating the stereochemical outcome. For example, a transaminase can convert a prochiral ketone to a chiral amine with near-perfect enantioselectivity by transferring an amino group from an amino donor.[8] Imine reductases (IREDs) stereoselectively reduce cyclic imines to chiral amines using a hydride source like NADPH.[15]
Caption: A biocatalytic cascade for the synthesis of chiral piperidines.
Performance Comparison of Biocatalysts
Enzymes often exhibit exceptional selectivity under mild reaction conditions. The table below highlights the performance of different enzymes in the synthesis of chiral piperidines.
| Enzyme | Reaction Type | Substrate Example | Yield (%) | ee (%) | de (%) | Reference |
| Lipase from Candida antarctica (CAL-B) | Kinetic Resolution | Racemic 3-alkoxyamino-4-oxy-2-piperidones | ~50 | >99 | - | [17] |
| Transaminase (TA) | Asymmetric Amination | 1,5-Diketone | - | >99 | - | [8] |
| Imine Reductase (IRED) | Asymmetric Reduction | Cyclic Imine | >95 | >99 | >98 | [15] |
| TA and IRED Cascade | One-pot Amination/Reduction | 1,5-Diketone | up to 73 | >99 | ≥98:2 | [18] |
Note: ee = enantiomeric excess; de = diastereomeric excess.
Experimental Protocol: One-Pot Transaminase and Imine Reductase Cascade
This protocol is a generalized procedure based on the work of Turner and coworkers for the one-pot synthesis of trisubstituted piperidines.[18]
Materials:
-
Diketone substrate
-
Transaminase (e.g., ATA-117)
-
Imine Reductase (e.g., IRED-A)
-
Pyridoxal 5'-phosphate (PLP)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
Isopropylamine (amino donor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
Procedure:
-
In a reaction vessel, prepare a solution of the diketone substrate in a suitable buffer.
-
Add the cofactors PLP and NADP⁺, followed by D-glucose.
-
Add the enzymes: transaminase, imine reductase, and glucose dehydrogenase.
-
Initiate the reaction by adding the amino donor (isopropylamine).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for the required time (e.g., 24-48 hours).
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, stop the reaction by adding a quenching agent (e.g., adjusting the pH).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by chromatography.
-
Determine the enantiomeric and diastereomeric excess by chiral GC or HPLC analysis.
Conclusion: Selecting the Right Catalyst for the Job
The choice of a catalytic system for asymmetric piperidine synthesis is a multifactorial decision that depends on the specific target molecule, desired stereochemistry, available resources, and scalability requirements.
-
Organocatalysis offers the advantages of being metal-free, often operationally simple, and utilizing readily available and robust catalysts. It is particularly powerful for constructing complex stereochemical arrays in a single step through cascade reactions.
-
Transition Metal Catalysis provides a broad substrate scope and generally high catalytic activity, often leading to excellent yields and selectivities. The modularity of metal-ligand complexes allows for fine-tuning of the catalyst for a specific transformation.
-
Biocatalysis shines in its unparalleled selectivity, often achieving near-perfect enantiomeric and diastereomeric control under mild, environmentally friendly conditions. The development of enzyme cascades allows for the synthesis of complex molecules in a one-pot fashion, minimizing purification steps.
By understanding the strengths and weaknesses of each catalytic approach, and by leveraging the detailed experimental data and protocols provided in this guide, researchers can make informed decisions to accelerate their drug discovery and development programs.
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- Zhang, J. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 13(37), 11072-11078.
- Zhang, X. (2015). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society, 137(24), 7892-7898.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
